molecular formula C21H19FN2O3S B11268969 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide

6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide

Cat. No.: B11268969
M. Wt: 398.5 g/mol
InChI Key: KKLQXRWCTCOXML-UHFFFAOYSA-N
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Description

6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is modified with a sulfonyl group attached to a 3,4-dimethylphenyl ring and a 4-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized from nicotinic acid through a series of reactions including amide formation.

    Introduction of the Sulfonyl Group: The 3,4-dimethylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the 4-Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the nicotinamide core, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((3,4-dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H19FN2O3S/c1-14-3-9-19(11-15(14)2)28(26,27)20-10-6-17(13-23-20)21(25)24-12-16-4-7-18(22)8-5-16/h3-11,13H,12H2,1-2H3,(H,24,25)

InChI Key

KKLQXRWCTCOXML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C

Origin of Product

United States

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